molecular formula C27H24BrO2P B8649028 Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide CAS No. 56981-97-6

Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide

Cat. No. B8649028
CAS RN: 56981-97-6
M. Wt: 491.4 g/mol
InChI Key: OLTPSBJPRFGSGJ-UHFFFAOYSA-M
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Description

Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide is a useful research compound. Its molecular formula is C27H24BrO2P and its molecular weight is 491.4 g/mol. The purity is usually 95%.
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properties

CAS RN

56981-97-6

Product Name

Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide

Molecular Formula

C27H24BrO2P

Molecular Weight

491.4 g/mol

IUPAC Name

(3-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-13-11-12-22(20-23)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1

InChI Key

OLTPSBJPRFGSGJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The preparation of begins with the known methyl 3-(bromomethyl)benzoate. This halide is heated in xylene solution with triphenylphosphine to yield (3-methoxycarbonylbenzyl)triphenylphosphonium bromide. The phosphonium salt is converted to the ylide with sodium ethoxide and the ylide caused to react with acetaldehyde to yield ethyl 3-(1-propenyl)benzoate. (Note that the ethyl ester has been obtained as a result of transesterification with solvent ethanol.) The ester is heated with N-bromosuccinimide in carbon tetrachloride for an extended period to yield ethyl 3-(3-bromo-1-propenyl)benzoate. This compound is treated with the anion derived from methyl methylthiomethyl sulfoxide as described in section (b) above. The resulting dimethylmercaptal S-oxide is hydrolyzed with acid catalysis to ethyl 3-(4-oxo-1-butenyl)benzoate. Hydrogenation of this olefinic aldehyde over a palladium catalyst affords the aldehyde intermediate XXIII.
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Synthesis routes and methods II

Procedure details

A mixture of 230 g (1.0 mole) of methyl-α-bromo-m-toluate and 300 g (1.2 mole) of triphenyl phosphine in 1 l of dry benzene was refluxed for 2 hr. After 15 minutes, the phosphonium bromide started precipitating from the solution. After cooling the flask to room temperature, the solid was filtered, washed with plenty of petroleum ether and dried. The yield 487 g was quantitative. m.p. 234°-236° C. The infrared spectrum showed absorption of 1720 cm-1 (COOCH3). NMR (CDCl3) showed 3.8 (S, --COOCH3, 3), 5.5-5.8 (d, --CH2 -P, 2), and 7-8.4 (m, aromatic, 19). Anal. calcd. for C27H24O2P Br: C, 65.98%, H, 4.88%, Br. 16.29%. Found: C, 65.88%, H, 4.82%, Br, 16.49%.
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230 g
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300 g
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1 L
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Synthesis routes and methods III

Procedure details

The preparation of XIII begins with the known methyl 3-(bromomethyl)benzoate. This halide is heated in xylene solution with triphenylphosphine to yield (3-methoxycarbonylbenzyl)triphenylphosphonium bromide. The phosphonium salt is converted to the ylide with sodium ethoxide in ethanol and the ylide caused to react with acetaldehyde to yield ethyl 3-(1-propenyl)benzoate. [Note that the ethyl ester has been obtained as a result of transesterification with solvent ethanol.] The ester is heated with N-bromosuccinimide in carbon tetrachloride for an extended period to yield ethyl 3-(3-bromo-1-propenyl)benzoate. This compound is treated with the anion derived from methyl methylthiomethyl sulfoxide as described in previous examples. The resulting dimethyl mercaptal S-oxide is hydrolyzed with acid catalysis to the aldehyde reagent XIII.
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XIII
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Synthesis routes and methods IV

Procedure details

Triphenylphosphine (85.8 g) was added to a Tol (400 ml) solution of methyl 3-bromomethylbenzoate (50.0 g), followed by stirring at 80° C. for 10 hours. After this was cooled to room temperature, the crystal precipitated was collected by filtration and washed with Tol. This was dried under reduced pressure to obtain (3-methoxycarbonylbenzyl)(triphenyl)phosphonium bromide (107.6 g).
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85.8 g
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50 g
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solution
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400 mL
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Synthesis routes and methods V

Procedure details

Methyl 3-(bromomethyl)benzoate (4.0 g) was mixed with toluene (40 ml), and triphenylphosphine (5.0 g) was added thereto, followed by stirring at 90° C. overnight. The precipitated solid was collected by filtration to obtain [3-(methoxycarbonyl)benzyl](triphenyl)phosphonium bromide (8.2 g).
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4 g
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5 g
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40 mL
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